
Labeled 7-(3-butynyl)theophylline-3H
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Overview
Description
Labeled 7-(3-butynyl)theophylline-3H is a tritium-labeled derivative of theophylline, a xanthine alkaloid with a 3-butynyl substituent at the 7-position. Theophylline derivatives are widely studied for their pharmacological properties, including bronchodilation and antiproliferative activity. The 3-butynyl group (a four-carbon chain with a terminal alkyne) introduces structural rigidity and enhances interactions with biological targets, such as adenosine receptors or enzymes involved in cancer pathways . Tritium labeling (³H) enables precise tracking of the compound in pharmacokinetic or mechanistic studies, though specific data on its labeled form are sparse in the provided evidence. Its unlabeled analog, however, demonstrates significant cytotoxic activity, particularly against leukemia cells (e.g., IC₅₀ = 0.02 µg/mL against CCRF/CEM cells) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3-butynyl)theophylline involves the reaction of theophylline with 3-butyn-1-ol under Mitsunobu conditions. The reaction typically uses diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh3) as reagents . The reaction proceeds as follows:
- Theophylline is dissolved in an appropriate solvent such as tetrahydrofuran (THF).
- 3-butyn-1-ol is added to the solution.
- DEAD and PPh3 are added to the mixture, initiating the Mitsunobu reaction.
- The reaction mixture is stirred at room temperature for several hours until completion.
- The product, 7-(3-butynyl)theophylline, is isolated and purified using standard techniques such as column chromatography.
Industrial Production Methods
Industrial production of 7-(3-butynyl)theophylline may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the labeling with tritium (3H) is typically performed in specialized facilities equipped to handle radioactive materials.
Chemical Reactions Analysis
Types of Reactions
7-(3-butynyl)theophylline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the triple bond in the butynyl group to a double or single bond.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the butynyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of substituted theophylline derivatives.
Scientific Research Applications
7-(3-butynyl)theophylline-3H has several scientific research applications:
Chemistry: Used as a probe to study reaction mechanisms and kinetics.
Medicine: Investigated for its potential therapeutic effects and pharmacokinetics.
Industry: Utilized in the development of new pharmaceuticals and chemical processes.
Mechanism of Action
The mechanism of action of 7-(3-butynyl)theophylline-3H is similar to that of theophylline. It acts as a phosphodiesterase inhibitor, leading to an increase in cyclic AMP levels, which results in bronchodilation and relaxation of smooth muscle . Additionally, it blocks adenosine receptors, reducing inflammation and immune responses .
Comparison with Similar Compounds
Structural and Functional Comparison
The following table summarizes key structural and functional differences between 7-(3-butynyl)theophylline and related theophylline derivatives:
Pharmacokinetic and Solubility Profiles
- This trade-off limits their use in non-targeted therapies but enhances efficacy in localized cancer treatments .
- Hydroxyalkyl Derivatives (Etophylline, Proxyphyline) : Polar hydroxy groups increase solubility, favoring systemic administration. However, this comes at the cost of reduced membrane permeability and cytotoxic potency .
Research Findings and Limitations
- Key Finding: The 3-butynyl substituent in theophylline derivatives significantly enhances cytotoxicity, but activity is highly dependent on substituent position and number. For example, adding a second substituent (e.g., at C-3) abolishes activity, underscoring the importance of mono-functionalization .
- Limitation : Data on the tritium-labeled form of 7-(3-butynyl)theophylline are absent in the provided evidence. Its pharmacokinetic profile, stability, and radiolabeling efficiency require further study.
- Comparative Insight: The 3-butynyl group’s bioactivity is context-dependent. In theophylline derivatives, it enhances anticancer effects, while in aminopyrimidine derivatives (), it contributes to pest control, suggesting versatility in molecular design .
Properties
CAS No. |
66098-19-9 |
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Molecular Formula |
C11H12N4O2 |
Molecular Weight |
232.24 g/mol |
IUPAC Name |
7-but-3-ynyl-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C11H12N4O2/c1-4-5-6-15-7-12-9-8(15)10(16)14(3)11(17)13(9)2/h1,7H,5-6H2,2-3H3 |
InChI Key |
IXUJTBZUGQEUAD-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCC#C |
Origin of Product |
United States |
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